{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide
Description
Properties
IUPAC Name |
(3-methylphenyl)methyl carbamimidothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-7-3-2-4-8(5-7)6-12-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHABLGHQHBPRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC(=N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide involves several steps. One common synthetic route includes the reaction of 3-methylbenzyl chloride with thiourea under basic conditions to form the intermediate compound, which is then treated with an appropriate amine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide serves as a versatile building block in organic synthesis. Its functional groups enable it to participate in various chemical reactions, making it useful for synthesizing more complex organic compounds.
Reactivity
- The compound can undergo oxidation, reduction, and nucleophilic substitution reactions. For example:
- Oxidation : Using agents like hydrogen peroxide or potassium permanganate can yield sulfoxides or sulfones.
- Reduction : Agents such as sodium borohydride can convert it into thiol or amine derivatives.
- Substitution : It can react with halogenated compounds to produce various derivatives.
Biological Research
Antimicrobial Activity
- Preliminary studies indicate that {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exhibits antimicrobial properties. Its guanidinium structure enhances cellular uptake, particularly in targeting Gram-negative bacteria .
Anticancer Properties
- Research is ongoing to evaluate its potential as an anticancer agent. Compounds similar to {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also exhibit similar effects .
Medicinal Chemistry
Therapeutic Applications
- The compound is being explored for its potential therapeutic uses. Its unique structure may allow it to interact with specific biological targets, potentially leading to the development of new drugs for treating various diseases.
Mechanism of Action
- The mechanism by which {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exerts its biological effects likely involves binding to enzymes or receptors, thereby modulating their activity. This interaction could lead to significant biological outcomes depending on the target .
Industrial Applications
Production of Specialty Chemicals
- In the industrial sector, {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide is utilized in the synthesis of specialty chemicals and agrochemicals. Its reactivity and functional groups make it valuable for various chemical processes.
Polymer Science
- The compound has applications in polymer science, particularly in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer polymerization. These polymers are significant in lithography and advanced manufacturing processes.
Mechanism of Action
The mechanism of action of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide can be compared with other similar compounds, such as:
{[(4-Methylphenyl)methyl]sulfanyl}methanimidamide: This compound has a similar structure but with a methyl group at the 4-position instead of the 3-position, which may result in different chemical and biological properties.
{[(2-Methylphenyl)methyl]sulfanyl}methanimidamide: Another similar compound with the methyl group at the 2-position, leading to variations in reactivity and applications.
Biological Activity
{[(3-Methylphenyl)methyl]sulfanyl}methanimidamide, with the molecular formula C₉H₁₂N₂S, is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, which includes a sulfenyl group attached to a methanimidamide moiety, suggests potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and synthesis methods.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₂N₂S
- CAS Number : 763905-22-2
- Structural Features : The compound features a 3-methylphenyl group, a methyl sulfanyl group, and an amidine functional group. These components contribute to its reactivity and potential biological activity.
Biological Activity Overview
Preliminary studies indicate that {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exhibits various biological activities, including:
- Antimicrobial Activity : Initial investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further research in infection control.
- Anticancer Properties : Research is ongoing to evaluate its effectiveness against various cancer cell lines. The sulfenyl group is hypothesized to play a crucial role in its bioactivity.
The exact mechanisms through which {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide exerts its biological effects are still under investigation. However, the presence of the sulfenyl group is believed to facilitate interactions with biological targets, potentially leading to inhibition of specific pathways involved in microbial growth and cancer cell proliferation.
Synthesis Methods
Several synthesis methods have been reported for {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide:
-
Chiral Selective Synthesis :
- Substrate : 1-(3-methylphenyl)ethan-1-one
- Enzyme Used : ATA-025
- Co-solvent : Dimethylsulfoxide (10% V/V)
- Results : Achieved a maximum conversion of 99.22% with product formation at 49.55 g/L.
-
Polymer Science Applications :
- Used in the synthesis of chemically amplified photoresist polymers via reversible addition-fragmentation chain transfer (RAFT) polymerization.
Comparative Analysis with Similar Compounds
The following table compares {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide with structurally similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Methylbenzylamine | C₉H₁₃N | Contains an amino group instead of sulfanyl |
| Thioacetamide | C₂H₅NS | Simple thioamide structure |
| N,N-Dimethylthioformamide | C₅H₁₃N₂S | Contains dimethyl groups |
What distinguishes {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide from these compounds is its specific combination of structural features that potentially enhance its reactivity and biological activity compared to other thioamides and amidines.
Case Studies and Research Findings
Research studies have begun to explore the potential applications of {[(3-Methylphenyl)methyl]sulfanyl}methanimidamide in different fields:
-
Antimicrobial Studies :
- Preliminary data indicate effectiveness against certain bacterial strains; however, quantitative data on IC50 values are still pending.
-
Cancer Cell Line Studies :
- Ongoing studies aim to determine the compound's efficacy against various cancer cell lines, focusing on mechanisms such as apoptosis induction and cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
